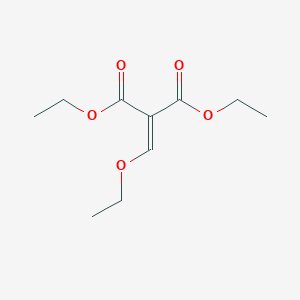

Diethyl ethoxymethylenemalonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-(ethoxymethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHNWPUDSTBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052591 | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-13-8 | |

| Record name | Diethyl (ethoxymethylene)malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (ethoxymethylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 87-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KF8220SZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl ethoxymethylenemalonate chemical properties

An In-depth Technical Guide to the Core Chemical Properties of Diethyl Ethoxymethylenemalonate

Introduction

This compound (DEEM), also known as ethyl 3-ethoxy-2-(ethoxycarbonyl)acrylate, is a versatile organic compound with the chemical formula C10H16O5.[1][2] It is a key intermediate in various organic syntheses, particularly in the production of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][3][4][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug development and research. DEEM is a colorless to light yellow liquid and is a crucial reagent in well-known reactions such as the Gould-Jacobs reaction for the synthesis of quinolines.[1][2][6][7] Its utility also extends to its role as a Michael acceptor and in Claisen condensations.[3][7]

Physical and Chemical Properties

This compound is characterized by the physical and chemical properties summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| Molecular Formula | C10H16O5 | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2][8] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Melting Point | -33 °C | [1][2] |

| Boiling Point | 279-283 °C (lit.) | [1][2][6] |

| Density | 1.080 g/mL at 20 °C (lit.) | [1][2][6] |

| Refractive Index (n20/D) | 1.463 | [1][2] |

| Flash Point | 144 °C / 291.2 °F (closed cup) | [9][10] |

| Vapor Pressure | <0.1 hPa | [1][6] |

| Water Solubility | Insoluble | [1][2][10] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) (slightly) | [1][2] |

| CAS Number | 87-13-8 | [1] |

Key Chemical Reactions and Mechanisms

This compound's reactivity is centered around its carbon-carbon double bond and the two ester groups, making it a valuable precursor for a variety of chemical transformations.

The Gould-Jacobs Reaction

The most prominent application of DEEM is in the Gould-Jacobs reaction, a method for synthesizing quinolines and 4-hydroxyquinoline (B1666331) derivatives.[7][11][12] This reaction is particularly important in the synthesis of antimalarial drugs and other bioactive compounds.[12]

The reaction proceeds in several steps:

-

Condensation: An aniline (B41778) or its derivative reacts with this compound. The amino group of the aniline performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of an ethanol (B145695) molecule to form an anilidomethylenemalonate intermediate.[7][11][12]

-

Cyclization: The intermediate undergoes a thermal intramolecular cyclization (a 6-electron cyclization) to form the quinoline (B57606) ring system, with the loss of a second ethanol molecule.[11][12]

-

Tautomerization: The resulting 4-hydroxy-3-carboalkoxyquinoline exists in tautomeric equilibrium with its 4-oxo form.[11][12]

-

Saponification and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[11][12]

Caption: The reaction pathway of the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of DEEM involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride (B1165640) and a catalytic amount of anhydrous zinc chloride.[13][14][15][16]

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Ether

-

Magnesium sulfate

Procedure:

-

A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction vessel.[13]

-

The mixture is heated in an oil bath for approximately 6.5 hours, maintaining the internal temperature between 104-113 °C.[13]

-

The mixture is then distilled through a short column over about 3.5 hours, with the pot temperature rising to 124 °C.[13]

-

After allowing the residue to stand at 25 °C for 18 hours, it is diluted with 250 ml of ether and washed thoroughly with water.[13]

-

The combined ether extracts are dried over magnesium sulfate.[13]

-

The final product is obtained by distillation, yielding this compound.[13]

Caption: A typical experimental workflow for the synthesis of DEEM.

Protocol for the Gould-Jacobs Reaction

The following is a generalized microwave-assisted protocol for the Gould-Jacobs reaction, which often provides improved yields and shorter reaction times compared to conventional heating.[17]

Materials:

-

Aniline

-

This compound

-

Microwave vial

-

Magnetic stirring bar

-

Acetonitrile (for washing)

Procedure:

-

Aniline (2.0 mmol) and this compound (6.0 mmol) are added to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[17]

-

The vial is sealed and the mixture is heated in a microwave synthesis system to a high temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-10 minutes).[17]

-

After heating, the mixture is cooled to room temperature.[17]

-

The precipitated product is filtered off and washed with ice-cold acetonitrile.[17]

-

The resulting solid is dried under vacuum to yield the quinoline product.[17]

Applications in Research and Drug Development

DEEM's versatile reactivity makes it a valuable building block for a wide range of compounds, particularly in the pharmaceutical industry.

-

Quinolone Antibiotics: DEEM is a crucial intermediate in the synthesis of quinolone and fluoroquinolone antibiotics, such as flumequine (B1672881) and norfloxacin.[1][6][7][14]

-

Antimalarials: The Gould-Jacobs reaction using DEEM is a key step in producing 4-hydroxyquinoline scaffolds, which are central to many antimalarial drugs.[12]

-

Other Pharmaceuticals: It is used in the synthesis of various other therapeutic agents, including the anticancer drug imatinib (B729) mesylate and the antibiotic lomefloxacin.[5]

-

Heterocyclic Chemistry: Beyond quinolines, DEEM is used to synthesize other heterocyclic systems like pyrimidines and pyridones.[1][7]

-

Amino Acid Analysis: It serves as a derivatizing agent for the determination of amino acids using high-performance liquid chromatography (HPLC).[1][6]

Caption: Logical relationships between DEEM's reactivity and its key applications.

Safety Information

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[9][18][19] It may also cause respiratory irritation.[18][19]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19] Avoid breathing vapors or mists.[9][18]

-

Storage: Store in a cool, dry place below +30°C in a tightly sealed container.[1][6]

Conclusion

This compound is a high-value organic intermediate with a rich and versatile chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Gould-Jacobs reaction, have established it as an indispensable tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its properties and reaction mechanisms is crucial for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and other complex organic molecules.

References

- 1. This compound | 87-13-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 87-13-8 [m.chemicalbook.com]

- 7. This compound | 87-13-8 | Benchchem [benchchem.com]

- 8. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.es [fishersci.es]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 13. prepchem.com [prepchem.com]

- 14. Page loading... [guidechem.com]

- 15. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. ablelab.eu [ablelab.eu]

- 18. uprm.edu [uprm.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Diethyl Ethoxymethylenemalonate (CAS 87-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl ethoxymethylenemalonate (DEEM), a versatile reagent with the CAS number 87-13-8. DEEM is a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of many pharmaceutical agents and agrochemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and offers an analysis of its spectral data. The guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the effective utilization of this important synthetic intermediate.

Chemical and Physical Properties

This compound, also known as ethoxymethylenemalonic acid diethyl ester, is a clear, colorless to light yellow liquid. Its molecular formula is C₁₀H₁₆O₅, and it has a molecular weight of 216.23 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87-13-8 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₅ | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 279-281 °C (lit.) | [2] |

| Melting Point | -33 °C | [1] |

| Density | 1.07 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.462 (lit.) | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; insoluble in water. | [4] |

| Stability | Stable under normal temperatures and pressures. May form peroxides. | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst such as zinc chloride and acetic anhydride (B1165640).

Experimental Protocol: Synthesis from Diethyl Malonate and Triethyl Orthoformate

This protocol is adapted from a well-established procedure.

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Ether

Procedure:

-

A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction flask equipped with a distillation apparatus.

-

The reaction mixture is heated in an oil bath at a temperature of 104-113 °C for approximately 6.5 hours.

-

Following the initial heating, the mixture is distilled through a short column for about 3.5 hours, with the pot temperature gradually increasing to 124 °C.

-

The residue is then treated with an additional portion of triethyl orthoformate (1.0 mole) and acetic anhydride (2.0 moles), and the distillation is continued for another 3 hours with the pot temperature between 120-130 °C.

-

After allowing the reaction mixture to stand at room temperature for 18 hours, the residue is diluted with ether and washed thoroughly with water.

-

The organic layer is dried over magnesium sulfate.

-

The product is purified by vacuum distillation to yield this compound. A forerun containing mainly unreacted diethyl malonate is first collected, followed by the product at a boiling point of 109-111 °C at 0.9 mm Hg.[5]

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of DEEM.

Key Reactions and Applications

DEEM is a versatile intermediate due to its multiple reactive sites. It is most notably used in the Gould-Jacobs reaction for the synthesis of quinoline (B57606) derivatives, which are precursors to a wide range of pharmaceuticals, including fluoroquinolone antibiotics.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline (B41778) with DEEM, followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative.[6][7]

Diagram 2: Gould-Jacobs Reaction Mechanism

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative using a conventional heating method.

Materials:

-

Aniline (or a substituted aniline)

-

This compound (DEEM)

-

High-boiling solvent (e.g., diphenyl ether)

-

Non-polar solvent for precipitation (e.g., hexane (B92381) or petroleum ether)

Procedure:

-

Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

-

Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[6]

A microwave-assisted variation of this protocol can significantly reduce reaction times.[8]

Diagram 3: Experimental Workflow for the Gould-Jacobs Reaction

Caption: Step-by-step workflow of the Gould-Jacobs reaction.

Spectral Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of DEEM provides characteristic signals for the ethoxy and methylene (B1212753) protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.62 | s | 1H | =CH | [5] |

| 4.22 | q, J = 7 Hz | 2H | OCH₂ (of ethoxy group on the double bond) | [5] |

| 4.19 | q, J = 7 Hz | 4H | OCH₂ (of the two ester ethyl groups) | [5] |

| 1.37 | t, J = 7 Hz | 3H | CH₃ (of ethoxy group on the double bond) | [5] |

| 1.30 | t, J = 7 Hz | 6H | CH₃ (of the two ester ethyl groups) | [5] |

s = singlet, t = triplet, q = quartet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the carbonyl, olefinic, and aliphatic carbons.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~145 | =CH |

| ~115 | =C(COOEt)₂ |

| ~72 | OCH₂ (ethoxy) |

| ~60 | OCH₂ (ester) |

| ~14 | CH₃ |

(Note: Approximate chemical shifts are provided based on typical values for similar functional groups. Specific literature values may vary slightly.)

Infrared (IR) Spectroscopy

The IR spectrum of DEEM shows characteristic absorption bands for the functional groups present.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~1720-1740 | Strong | C=O stretch (ester) | [9] |

| ~1640 | Medium | C=C stretch (alkene) | [9] |

| ~1050-1150 | Strong | C-O stretch (ether and ester) | [9] |

Mass Spectrometry

The mass spectrum of DEEM provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 216.[1] Common fragmentation patterns involve the loss of ethoxy (•OCH₂CH₃) and ester (•COOCH₂CH₃) groups.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is moderately toxic by ingestion and can cause skin and eye irritation.[3] It is recommended to handle DEEM in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound (CAS 87-13-8) is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has provided a detailed overview of its properties, synthesis, key reactions, and spectral characteristics, along with practical experimental protocols. A thorough understanding of this reagent's chemistry is invaluable for researchers and professionals aiming to develop novel pharmaceuticals and other functional organic materials.

References

- 1. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 87-13-8 [sigmaaldrich.com]

- 3. Propanedioic acid, (ethoxymethylene)-, diethyl ester [webbook.nist.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. prepchem.com [prepchem.com]

- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide on the Molecular Structure of Diethyl Ethoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of Diethyl Ethoxymethylenemalonate (DEEMM). DEEMM is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the production of heterocyclic compounds and as a key building block for various pharmaceutical agents, including quinolone antibiotics.[1][2][3][4]

Molecular Structure and Identifiers

This compound is an organic compound and a derivative of carboxylic acid.[2] Its structure features a malonate backbone functionalized with an ethoxymethylene group.[2][3]

| Identifier | Value | Reference |

| IUPAC Name | diethyl 2-(ethoxymethylidene)propanedioate | [5] |

| CAS Number | 87-13-8 | [1] |

| Molecular Formula | C₁₀H₁₆O₅ | [1][5] |

| Molecular Weight | 216.23 g/mol | [1][5] |

| SMILES String | CCOC=C(C(=O)OCC)C(=O)OCC | [5][6] |

| InChI Key | LTMHNWPUDSTBKD-UHFFFAOYSA-N | [1][6] |

| Synonyms | EMME, Diethyl 2-(ethoxymethylene)malonate, Ethoxymethylenemalonic acid diethyl ester | [1][5] |

Physicochemical Properties

DEEMM is a clear, colorless to light yellow liquid at room temperature with a faint, ester-like odor.[1][2][3] It is insoluble in water but soluble in organic solvents like chloroform, ethyl acetate, ethanol, and ether.[1][2][3]

| Property | Value | Reference |

| Melting Point | -33 °C | [1] |

| Boiling Point | 279-283 °C (lit.) | [1] |

| Density | 1.080 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.462 - 1.463 | [1][6] |

| Flash Point | 144 °C (291 °F) - closed cup | [6] |

| Water Solubility | Insoluble | [1][2] |

Spectroscopic Characterization

The molecular structure of DEEMM is confirmed through various spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.62 | Singlet | 1H | =CH | [7] |

| 4.22 | Quartet | 2H | OCH₂ CH₃ (ethoxymethylene) | [7] |

| 4.19 | Quartet | 4H | OCH₂ CH₃ (diethyl ester x2) | [7] |

| 1.37 | Triplet | 3H | OCH₂CH₃ (ethoxymethylene) | [7] |

| 1.30 | Triplet | 6H | OCH₂CH₃ (diethyl ester x2) | [7] |

Infrared (IR) Spectroscopy

The IR spectrum of DEEMM displays characteristic absorption bands that confirm the presence of its key functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database and other sources.[8][9][10] Key expected peaks include strong C=O stretching vibrations for the ester groups, C=C stretching for the alkene, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data for DEEMM is available, confirming its molecular weight.[5] The exact mass is 216.09977361 Da.[5]

Experimental Protocols

Synthesis of this compound

A common and established method for synthesizing DEEMM involves the reaction of diethyl malonate with triethyl orthoformate and acetic anhydride (B1165640), catalyzed by anhydrous zinc chloride.[7][11] This procedure is a modification of the Claisen procedure.[11]

Materials:

-

Diethyl malonate (1.0 mole, 160 g)

-

Triethyl orthoformate (1.0 mole, 148 g)

-

Acetic anhydride (2.0 moles, 204 g)

-

Anhydrous zinc chloride (0.5 g)

Procedure:

-

A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount of anhydrous zinc chloride is prepared in a suitable reaction flask equipped for distillation.[7][11]

-

The mixture is heated in an oil bath. The temperature of the contents is maintained between 104-113 °C for approximately 6.5 hours.[7]

-

Following the heating period, the mixture is distilled through a short column. The pot temperature is raised to 124 °C, and the distillate is collected.[7]

-

After the initial distillation, the residue is allowed to stand at 25 °C for 18 hours.[7]

-

The residue is then diluted with ether and washed thoroughly with water.[7]

-

The combined ether extracts are dried over magnesium sulfate.[7]

-

The final product, this compound, is isolated by distillation under reduced pressure. The fraction boiling at 109-111 °C (at 0.9 mmHg) is collected.[7] The yield is reported to be approximately 72-85%.[7]

Visualization of Characterization Workflow

The logical workflow for the synthesis and structural confirmation of this compound is outlined below. This process begins with the chemical synthesis, followed by purification, and concludes with structural analysis using various spectroscopic methods.

Caption: Workflow for Synthesis and Structural Confirmation of DEEMM.

References

- 1. This compound | 87-13-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 4. Cas 87-13-8,this compound | lookchem [lookchem.com]

- 5. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 87-13-8 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound (87-13-8) IR Spectrum [m.chemicalbook.com]

- 9. Propanedioic acid, (ethoxymethylene)-, diethyl ester [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Diethyl Ethoxymethylenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diethyl ethoxymethylenemalonate (DEEM), a crucial intermediate in the production of various pharmaceuticals, including quinolone antibiotics like norfloxacin.[1][2] This document details the core synthetic methodologies, reaction mechanisms, and experimental protocols, presenting quantitative data in a clear, comparative format.

Core Synthetic Methodologies

The primary and most established method for the synthesis of this compound involves the condensation reaction of diethyl malonate with triethyl orthoformate.[1][2] Variations of this core method exist, primarily differing in the choice of catalyst and reaction conditions. Acetic anhydride (B1165640) is frequently used as a dehydrating agent to drive the reaction to completion by removing the ethanol (B145695) byproduct.[3][4]

An alternative approach involves the formylation of diethyl malonate using ethyl formate (B1220265) or carbon monoxide in the presence of a base and catalyst, followed by an acid-catalyzed reaction with ethanol.[5]

Reaction Mechanism

The synthesis of DEEM from diethyl malonate and triethyl orthoformate proceeds through a series of key steps. The generally accepted mechanism involves the following stages:

-

Acidic Ionization of Diethyl Malonate: In the presence of an acidic catalyst, diethyl malonate can lose a proton from the central carbon atom, forming a reactive enolate intermediate.[1][2]

-

Formation of an Intermediate Transition State: The triethyl orthoformate is activated by the catalyst.

-

Acidic Ionization of Triethyl Orthoformate: The activated triethyl orthoformate can then react with the enolate of diethyl malonate.[1][2]

-

Formation of Intermediates: A condensation reaction occurs, leading to the formation of an intermediate and the elimination of one molecule of ethanol.[1]

-

Elimination Reaction: The intermediate then undergoes a further elimination of another molecule of ethanol to yield the final product, this compound.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of DEEM are provided below, based on established and reliable procedures.

Method 1: Synthesis using Triethyl Orthoformate and Acetic Anhydride

This classic and widely cited method utilizes acetic anhydride as a dehydrating agent and a zinc chloride catalyst.

Experimental Workflow:

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of Diethyl Ethoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethoxymethylenemalonate (DEEM), a key intermediate in organic synthesis, plays a pivotal role in the production of a wide range of pharmaceutical compounds, most notably quinoline-based drugs through the Gould-Jacobs reaction. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the optimization of reaction conditions. This technical guide provides an in-depth overview of the core physical characteristics of this compound, supplemented with experimental protocols and logical workflow diagrams.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1][2] Key identifiers for this compound are:

-

CAS Number: 87-13-8[3]

-

Molecular Formula: C₁₀H₁₆O₅[3]

-

Molecular Weight: 216.23 g/mol [3]

-

Synonyms: DEEMM, Ethoxymethylenemalonic acid diethyl ester[3]

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Melting Point | -33 °C | [2][3] |

| Boiling Point | 279-283 °C (at 760 mmHg) | [2][3] |

| Density | 1.080 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.463 | [3] |

| Flash Point | 144 °C (closed cup) | [4] |

| Vapor Pressure | 0.00388 mmHg at 25°C | [3] |

| Water Solubility | Insoluble | [2][3] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of liquid and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Immerse the assembly into a Thiele tube or an oil bath. The liquid level in the bath should be above the level of the sample in the test tube.

-

Gently heat the apparatus. A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5] Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring the liquid fills the capillary in the stopper. Avoid air bubbles.

-

Thermostat the pycnometer and its contents to a specific temperature (e.g., 20°C).

-

Carefully wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer and record its mass (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The density (ρ) is calculated using the formula ρ = m/V, where V is the known volume of the pycnometer.

Determination of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Using a dropper, apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms together to spread the liquid into a thin film.

-

Turn on the light source and adjust the mirror to illuminate the field of view.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the prism assembly until the boundary between the light and dark fields is visible.

-

If a colored band is present at the boundary, adjust the compensator to achieve a sharp, black-and-white borderline.

-

Align the sharp borderline precisely with the center of the crosshairs.

-

Read the refractive index value from the scale.[6][7][8] Record the temperature at which the measurement was taken.

Key Synthetic Pathways and Reactions

This compound is a versatile reagent in organic synthesis. Below are diagrams illustrating its synthesis and a key reaction in which it participates.

Synthesis of this compound

The industrial synthesis of this compound typically involves the condensation of diethyl malonate with triethyl orthoformate.[2]

Caption: Synthesis of this compound.

The Gould-Jacobs Reaction

A cornerstone application of this compound is the Gould-Jacobs reaction for the synthesis of quinolines.[5] This reaction proceeds through the initial condensation of an aniline (B41778) with DEEM, followed by a thermal cyclization.[5]

Caption: The Gould-Jacobs Reaction Pathway.

Conclusion

The physical properties of this compound are well-defined and critical for its application in research and development, particularly in the synthesis of pharmaceuticals. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals working with this important chemical intermediate. Adherence to standardized procedures for the determination of its physical properties will ensure consistency and accuracy in experimental outcomes.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 8. hinotek.com [hinotek.com]

Diethyl Ethoxymethylenemalonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethyl ethoxymethylenemalonate (DEEMM) in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate. This document also outlines a general experimental protocol for solubility determination and illustrates a primary synthetic application of DEEMM.

Core Concepts: Solubility and its Importance

This compound (CAS 87-13-8) is a colorless to pale yellow liquid widely utilized as a building block in the synthesis of heterocyclic compounds, most notably quinolones via the Gould-Jacobs reaction.[1][2][3][4] Its solubility in organic solvents is a crucial parameter for reaction setup, purification processes, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems to ensure reaction homogeneity, facilitate product isolation, and control crystallization.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in a range of common organic solvents. This information has been compiled from various chemical data sources. It is important to note that "soluble" indicates that the substance dissolves freely, while "slightly soluble" suggests limited dissolution.

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility |

| Chloroform | CHCl₃ | 4.1 | Soluble[5][6] |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble[5][6] |

| Methanol | CH₃OH | 5.1 | Soluble[5][6][7] |

| Ethanol | C₂H₅OH | 4.3 | Soluble[6][8] |

| Acetone | C₃H₆O | 5.1 | Soluble[6] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Slightly Soluble[3][4][9][10] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | 2.8 | Soluble[8] |

| Water | H₂O | 10.2 | Insoluble[6][11][12] |

Experimental Protocols: General Method for Solubility Determination

While a specific, standardized experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general method based on the isothermal equilibrium technique can be employed. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute ensures that the solution becomes saturated.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a sufficient time to allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve clear separation of the liquid and solid phases.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Dilution: Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

Mandatory Visualization: The Gould-Jacobs Reaction Workflow

The Gould-Jacobs reaction is a primary application of this compound, used for the synthesis of quinoline (B57606) derivatives, which are scaffolds for many pharmaceutical compounds.[1][2][3][4] The following diagram illustrates the logical workflow of this reaction.

Caption: Workflow of the Gould-Jacobs reaction using this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 3. This compound CAS#: 87-13-8 [chemicalbook.com]

- 4. This compound | 87-13-8 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 9. Cas 87-13-8,this compound | lookchem [lookchem.com]

- 10. This compound | 87-13-8 [chemicalbook.com]

- 11. This compound CAS 87-13-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. 2.imimg.com [2.imimg.com]

Spectroscopic Deep Dive: A Technical Guide to Diethyl Ethoxymethylenemalonate (DEEM)

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key organic molecules is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for diethyl ethoxymethylenemalonate (DEEM), a versatile building block in organic synthesis.

This document presents a comprehensive compilation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for DEEM. Detailed experimental protocols for acquiring these spectra are also provided, ensuring reproducibility and aiding in the validation of synthesized or acquired material.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.62 | Singlet | - | 1 | =CH |

| 4.22 | Quartet | 7 | 2 | O-CH₂ (ethoxy) |

| 4.19 | Quartet | 7 | 4 | O-CH₂ (malonate esters) |

| 1.37 | Triplet | 7 | 3 | CH₃ (ethoxy) |

| 1.30 | Triplet | 7 | 6 | CH₃ (malonate esters) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C=O (ester) |

| 163.7 | C=O (ester) |

| 156.9 | =CH-O |

| 92.1 | =C(COOEt)₂ |

| 68.9 | O-CH₂ (ethoxy) |

| 60.5 | O-CH₂ (malonate esters) |

| 15.1 | CH₃ (ethoxy) |

| 14.1 | CH₃ (malonate esters) |

Note: The assignments are based on predictive models and typical chemical shift ranges for the functional groups present.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1220 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

Note: The peak positions are approximate and based on characteristic infrared absorption frequencies for the functional groups in the molecule.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

2. ¹H NMR Spectroscopy Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used for data acquisition.

-

Key acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3. ¹³C NMR Spectroscopy Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a higher sample concentration may be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

The spectral width is set to approximately 200-220 ppm.

-

The FID is processed similarly to the ¹H NMR data, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

2. IR Spectrum Acquisition:

-

The prepared salt plates are placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty spectrometer is recorded.

-

The sample spectrum is then acquired by passing the infrared beam through the thin liquid film.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

The Ethoxymethylene Group: A Versatile Tool in Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethoxymethylene group (=CH-OEt) is a highly reactive and versatile functional group that serves as a cornerstone in modern organic synthesis. Its unique electronic properties, characterized by an electron-rich double bond activated by an adjacent ethoxy group, make it an excellent electrophile for a wide array of nucleophilic reactions. This reactivity has been extensively exploited in the construction of diverse molecular scaffolds, particularly in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the reactivity of the ethoxymethylene group, with a focus on its application in drug discovery and development. We will delve into key reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize reaction pathways to offer a thorough understanding of this important synthetic tool.

Core Reactivity: A Hub for Nucleophilic Attack

The primary mode of reactivity for the ethoxymethylene group is its susceptibility to nucleophilic attack. The polarization of the double bond, driven by the electron-donating ethoxy group, renders the β-carbon electrophilic. This allows for the facile addition of a wide range of nucleophiles, including nitrogen, carbon, and sulfur-based reagents. This versatility is the foundation of its widespread use in the synthesis of complex organic molecules.

Key Reactions and Applications

The reactivity of the ethoxymethylene group is showcased in several name reactions and synthetic transformations that are pivotal in the synthesis of valuable compounds. Diethyl ethoxymethylenemalonate (DEEMM) is a prototypical and widely used reagent that embodies the reactivity of this functional group.

Gould-Jacobs Reaction: A Gateway to Quinolines

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines, a heterocyclic motif found in numerous antibacterial and antimalarial drugs. The reaction proceeds through the initial condensation of an aniline (B41778) with an ethoxymethylene-containing compound, typically DEEMM, followed by a thermal cyclization.

Reaction Scheme:

Aniline reacts with this compound (DEEMM) to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization yields a 4-hydroxyquinoline-3-carboxylate, which can be further hydrolyzed and decarboxylated to the corresponding 4-hydroxyquinoline.

Table 1: Quantitative Data for the Gould-Jacobs Reaction

The following table summarizes the reaction conditions and yields for the synthesis of various 4-hydroxyquinoline-3-carboxylates using both conventional heating and microwave irradiation.

| Entry | Aniline Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aniline | Microwave | 250 | 20 min | 1 | [1] |

| 2 | Aniline | Microwave | 300 | 10 min | 37 | [1] |

| 3 | Aniline | Microwave | 300 | 5 min | 47 | [1] |

| 4 | 4-Chloroaniline | Conventional | 130-140 (condensation), 250 (cyclization) | 2-3 h (condensation), 30 min (cyclization) | High | N/A |

| 5 | 3-Chloroaniline | Conventional | N/A | N/A | High | N/A |

| 6 | 4-Methylaniline | Microwave | N/A | N/A | 85 | [2] |

| 7 | 4-Bromoaniline | Microwave | N/A | N/A | 82 | [2] |

| 8 | 4-Nitroaniline | Microwave | N/A | N/A | 75 | [2] |

N/A: Data not available in the provided search results.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [1]

-

Materials: Aniline (2.0 mmol), this compound (DEEMM, 6.0 mmol).

-

Apparatus: 2.5 mL microwave vial with a magnetic stirring bar, Biotage® Initiator+ microwave synthesis system.

-

Procedure:

-

Add aniline (0.16 mL, 2.0 mmol) and this compound (1.21 mL, 6.0 mmol) to the microwave vial.

-

Seal the vial and heat the mixture to 300 °C for 5 minutes in the microwave synthesizer. The internal pressure can reach up to 24 bar.

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product will form.

-

Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (B52724) (3 mL) to remove unreacted DEEMM and byproducts.

-

Dry the resulting solid under vacuum.

-

-

Analysis: The product purity and yield can be determined using HPLC-MS. The product is typically of high purity (>95%).

Diagram 1: Gould-Jacobs Reaction Workflow

Caption: Workflow for the Gould-Jacobs synthesis of quinolones.

Michael Addition: Formation of C-S and C-C Bonds

The electron-deficient nature of the double bond in ethoxymethylene compounds makes them excellent Michael acceptors. This allows for the conjugate addition of a variety of soft nucleophiles, most notably thiols (thia-Michael addition) and carbanions.

Reaction Scheme:

A nucleophile (e.g., a thiol or a carbanion) attacks the β-carbon of the ethoxymethylene group, leading to the formation of a new carbon-nucleophile bond.

Table 2: Quantitative Data for Michael Addition Reactions

| Entry | Nucleophile | Michael Acceptor | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| 1 | Thiophenol | This compound | Triethylamine (B128534) | THF | N/A | High | N/A |

| 2 | Hexanethiol | Diethyl maleate (B1232345) | Hexylamine | - | < 1 h | >98 (conversion) | [3] |

| 3 | Diethyl malonate | Chalcone | NiCl₂/(-)-Sparteine | Toluene | 12 h | 90 | [3] |

| 4 | Diethyl malonate | trans-β-Nitrostyrene | Guanidine-thiourea | Toluene | 2 h | 66 | [4] |

Note: Diethyl maleate is used as a representative Michael acceptor in some examples due to the availability of comparative data.

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition [3]

-

Materials: this compound (1.0 mmol), Thiophenol (1.1 mmol), Triethylamine (TEA, 0.05 mmol).

-

Solvent: Tetrahydrofuran (THF) or Acetonitrile (5 mL).

-

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq).

-

Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%), to the stirred solution.

-

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture can be worked up by quenching with a dilute acid solution and extracting the product with an organic solvent.

-

The product can be purified by column chromatography.

-

Diagram 2: Thia-Michael Addition Mechanism

Caption: Mechanism of the base-catalyzed thia-Michael addition.

Claisen Condensation and Related Reactions

Ethoxymethylene compounds can participate in Claisen-type condensation reactions, where an enolate attacks the electrophilic carbon of the ethoxymethylene group. This leads to the formation of β-keto esters or related structures.

Reaction Scheme:

An enolate, generated from an ester or ketone, adds to the ethoxymethylene compound, followed by the elimination of ethanol (B145695) to yield the condensation product.

Table 3: Quantitative Data for Claisen-Type Condensations

| Entry | Enolate Source | Electrophile | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethanol | Reflux | High | [5] |

| 2 | Ethyl propanoate | Ethyl propanoate | Sodium ethoxide | Ethanol | N/A | N/A | N/A |

| 3 | Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | Solvent-free | 100 °C, 30 min | 80 | [6] |

Experimental Protocol: General Procedure for a Classic Claisen Condensation [7]

-

Materials: Enolizable ester (2.0 equivalents), Sodium ethoxide (1.0 equivalent).

-

Solvent: Anhydrous ethanol.

-

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

-

In a round-bottom flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Slowly add the enolizable ester (2.0 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl) for work-up.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) and purify as necessary.

-

Diagram 3: Claisen Condensation Logical Steps

Caption: Logical steps of the Claisen condensation reaction.

Synthesis of Pyrimidines and Other Heterocycles

The ethoxymethylene group is a key building block for the synthesis of a variety of other nitrogen-containing heterocycles, including pyrimidines. The reaction with amidines or guanidine (B92328) provides a direct route to substituted pyrimidines, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

Reaction of an ethoxymethylene compound with an amidine or guanidine leads to the formation of a pyrimidine (B1678525) ring through a condensation and cyclization sequence.

Table 4: Synthesis of Pyrimidines

| Entry | Ethoxymethylene Reagent | Amidine/Guanidine | Conditions | Product | Yield (%) | Reference |

| 1 | This compound | Benzamidine hydrochloride | Magnetic nano Fe₃O₄, solvent-free | Substituted pyrimidine | Good | [8] |

| 2 | Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidinium (B1211019) chloride | Sodium ethoxide, THF | 4,5-Diamino-6-cyanopyrimidine | 87 | [9] |

Experimental Protocol: Synthesis of 4,5-Diamino-6-cyanopyrimidine [9]

-

Materials: Guanidinium chloride (1.20 mmol), 0.45 M ethanolic solution of sodium ethoxide (2.7 mL, 1.20 mmol), Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate (1.0 mmol).

-

Solvent: Tetrahydrofuran (THF, 45 mL).

-

Procedure:

-

Combine guanidinium chloride with the ethanolic solution of sodium ethoxide.

-

Dissolve the ethyl N-(2-amino-1,2-dicyanovinyl)formimidate in THF and add it dropwise to the guanidinium solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the solid suspension and wash with diethyl ether to obtain the product.

-

Spectroscopic Characterization

The products derived from reactions involving the ethoxymethylene group can be readily characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the vinylic proton of the ethoxymethylene group (typically around δ 8.0-8.5 ppm) is a key indicator of a successful reaction. New signals corresponding to the protons of the newly formed adduct will appear.

-

¹³C NMR Spectroscopy: The signals corresponding to the double bond carbons of the ethoxymethylene group will be replaced by signals corresponding to the saturated carbons in the product.

-

Infrared (IR) Spectroscopy: The C=C stretching vibration of the ethoxymethylene group (around 1620-1680 cm⁻¹) will be absent in the product spectrum. The appearance of new characteristic bands (e.g., N-H or S-H stretching) will confirm the addition of the nucleophile.

Table 5: Spectroscopic Data for Representative Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 1H NMR data available[10] | 13C NMR data available[10] | IR data available[10] |

| 4-Hydroxyquinoline | 1H NMR data available[11][12] | 13C NMR data available[12] | IR data available[12] |

| Thiol-Michael Adduct of 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione and 4,4′-bis(2hydroxyethoxy)biphenyldiacrylate | Disappearance of double bond protons (6.5-5.8 ppm); Appearance of new signals at 2.7-2.5 ppm (-(C=O)CH₂- and -CH₂S-) | N/A | N/A |

Conclusion

The ethoxymethylene group is a powerful and versatile functional group in organic synthesis, offering a reliable and efficient means of constructing complex molecular architectures. Its reactivity towards a broad range of nucleophiles makes it an invaluable tool for the synthesis of diverse heterocyclic systems, which are of paramount importance in drug discovery and development. The Gould-Jacobs reaction, Michael addition, and its application in the synthesis of pyrimidines are just a few examples of its extensive utility. A thorough understanding of its reactivity, coupled with the optimization of reaction conditions, will continue to drive innovation in the development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the ethoxymethylene group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ablelab.eu [ablelab.eu]

- 4. [PDF] Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis | Semantic Scholar [semanticscholar.org]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Diethyl ethoxymethylenemalonate as a building block in organic synthesis

An In-depth Technical Guide to Diethyl Ethoxymethylenemalonate (DEEM) as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEEM), also known as diethyl (ethoxymethylene)malonate, is a highly versatile and valuable reagent in organic synthesis.[1][2] With the CAS number 87-13-8, this organic compound is a derivative of malonic acid, appearing as a colorless to pale yellow liquid with a characteristic fruity, ester-like odor.[1][2] Its molecular structure features a unique combination of functional groups: an electron-poor carbon-carbon double bond activated by two flanking diethyl ester groups, and a reactive ethoxy leaving group. This configuration makes DEEM an exceptional building block, particularly for constructing carbon-carbon and carbon-heteroatom bonds.

DEEM's reactivity allows it to participate in a wide range of chemical transformations, including Michael additions, Claisen condensations, and various cyclization reactions.[1][3] It is most renowned for its pivotal role in the Gould-Jacobs reaction for the synthesis of quinolines, a core scaffold in many pharmaceutical agents.[3][4][5] Its applications extend to the synthesis of diverse heterocyclic systems like pyrimidines, pyridones, and pyrazoles, making it an indispensable intermediate in the production of pharmaceuticals, such as quinolone antibiotics, and agrochemicals.[2][3][6]

Physicochemical and Spectroscopic Properties

DEEM is soluble in common organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 87-13-8[1] |

| Molecular Formula | C₁₀H₁₆O₅[1] |

| Molecular Weight | 216.23 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1][2] |

| Boiling Point | 279-281 °C (lit.); 120-122 °C at 10 mmHg[6] |

| Density | 1.07 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.462 (lit.) |

| Solubility | Soluble in ethanol, ether, acetone; insoluble in water[1][2] |

| Stability | Stable under normal temperatures and pressures[2] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are well-documented and available in various chemical databases for structural confirmation.[7][8]

Core Reactivity and Key Synthetic Applications

The synthetic utility of DEEM stems from its activated alkene system, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in several cornerstone reactions of organic synthesis.

The Gould-Jacobs Reaction: Synthesis of Quinolines

The Gould-Jacobs reaction is a classic and highly effective method for synthesizing 4-hydroxyquinoline (B1666331) derivatives.[4][9] The process involves the reaction of an aniline (B41778) with DEEM, followed by a thermally induced cyclization.[3][4]

Mechanism: The reaction proceeds through a well-defined, multi-step mechanism:

-

Nucleophilic Substitution: The amino group of the aniline derivative performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[3][4][5]

-

Thermal Cyclization: The intermediate undergoes a thermally induced 6-electron electrocyclization. This involves an intramolecular electrophilic attack from one of the ester's carbonyl groups onto the ortho-position of the aniline's aromatic ring.[3][4]

-

Aromatization: The cyclized intermediate then aromatizes, typically through the elimination of a second molecule of ethanol, to yield the stable 4-hydroxyquinoline-3-carboxylate product.[3][4] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.[4][10]

References

- 1. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 87-13-8 | Benchchem [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 6. hnsincere.com [hnsincere.com]

- 7. This compound (87-13-8) 1H NMR [m.chemicalbook.com]

- 8. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Gould-Jacobs Reaction in Quinolone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives.[1][2][3] This reaction has profound implications in medicinal chemistry and drug development, as the quinoline (B57606) scaffold is a key pharmacophore in numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3]

First described in 1939, the reaction classically involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis and decarboxylation of the resulting ester yields the 4-quinolinone core.[2] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2] While traditional protocols require high temperatures and prolonged reaction times, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[3][5]

Applications in Drug Development

The quinoline framework is a privileged scaffold in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of numerous commercial drugs. Notable examples include:

-

Antibacterial Agents: The synthesis of quinolone antibiotics such as nalidixic acid, rosoxacin, and oxolinic acid relies on this reaction.[2][4]

-

Antimalarial Drugs: The development of certain antimalarial agents incorporates the Gould-Jacobs reaction.[1][2]

-

Anti-inflammatory Drugs: Glafenine, a fenamate-class nonsteroidal anti-inflammatory drug (NSAID), is synthesized using this methodology.[2]

-

Anticancer and Antiviral Agents: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously being explored for a range of other therapeutic applications, including as anticancer and antiviral agents.[3]

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

-

Condensation: The synthesis begins with a nucleophilic attack by the amino group of the aniline on this compound. This is followed by the elimination of ethanol (B145695) to form a stable anilidomethylenemalonate intermediate.[1][2]

-

Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2][3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[2]

-

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2]

-

Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][6]

-

Decarboxylation: Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][2]

References

Application Notes and Protocols for the Synthesis of 4-Hydroxyquinolines using Diethyl Ethoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Hydroxyquinoline (B1666331) Scaffold